cis-1,4-Bis(aminomethyl)cyclohexane CAS number and synonyms
cis-1,4-Bis(aminomethyl)cyclohexane CAS number and synonyms
An In-Depth Technical Guide to cis-1,4-Bis(aminomethyl)cyclohexane for Researchers and Drug Development Professionals
Introduction
cis-1,4-Bis(aminomethyl)cyclohexane is a diamine featuring a cyclohexane ring, a structural motif of significant interest in medicinal chemistry. The cyclohexane scaffold provides a three-dimensional geometry that can be advantageous for molecular recognition by biological targets compared to flat aromatic rings. Its conformational rigidity can also reduce the entropic penalty upon binding, potentially leading to higher affinity for target proteins. This guide provides a comprehensive overview of cis-1,4-Bis(aminomethyl)cyclohexane, including its chemical identity, synthesis, and applications in drug development, with a focus on its potential as a building block for novel therapeutics.
Chemical Identity
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the following numbers:
Common synonyms for this compound include:
-
cis-1,4-Di(aminomethyl)cyclohexane[2]
-
cis-Hexahydro-p-xylylenediamine[2]
-
1,4-Cyclohexanedimethanamine[3]
-
[4-(aminomethyl)cyclohexyl]methanamine
Physicochemical Properties
A summary of the key physicochemical properties for cis-1,4-Bis(aminomethyl)cyclohexane and its isomeric mixture is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | [1][2] |
| Molecular Weight | 142.25 g/mol | [1][2] |
| Boiling Point | 76 °C | [1] |
| Flash Point | 9 °C | [1] |
| Appearance | Colorless to almost colorless clear liquid |
Synthesis and Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of pure cis-1,4-Bis(aminomethyl)cyclohexane are not extensively available in the public domain. However, established synthetic routes have been described.
Method 1: Hydrogenation of Terephthalonitrile
One reported method involves the hydrogenation of terephthalonitrile. While a detailed protocol is not provided, the reaction conditions are mentioned to be critical for achieving a good yield. The process involves reacting terephthalonitrile with hydrogen in ethanol as a solvent at a pressure of at least 750 psi. Lower pressures have been shown to result in a low yield of the desired product and a significant amount of byproducts.[4]
Method 2: Amination of 1,4-Bis(hydroxymethyl)cyclohexane
Another synthetic approach is the amination of 1,4-bis(hydroxymethyl)cyclohexane. This process involves reacting a 40 to 80 wt. % aqueous solution of 1,4-bis(hydroxymethyl)cyclohexane with a mixture of hydrogen and ammonia. The reaction is carried out in the presence of a nickel/copper/chromium catalyst at a pressure of 100 to 250 bar and a temperature of 150° to 250° C.[5]
Below is a generalized workflow for the synthesis of 1,4-Bis(aminomethyl)cyclohexane.
Applications in Drug Development and Research
The cyclohexane-diamine scaffold is a key component in several therapeutic agents and is actively being explored in drug discovery.
As a Chelating Ligand in Anticancer Agents
Derivatives of diaminocyclohexane are crucial in the design of platinum-based anticancer drugs. For instance, oxaliplatin, a successful chemotherapy agent, utilizes a (1R,2R)-cyclohexane-1,2-diamine ligand.[6] This ligand chelates the platinum(II) ion and is critical for the drug's mechanism of action, which involves binding to DNA and inhibiting DNA replication and transcription in cancer cells. The stereochemistry of the diamine ligand can significantly influence the biological activity and toxicity profile of the resulting platinum complex. While cis-1,4-Bis(aminomethyl)cyclohexane itself is not the ligand in oxaliplatin, its structural features make it an attractive candidate for the development of new metal-based therapeutics.
As a Scaffold for Bioactive Molecules
The rigid, three-dimensional structure of the cyclohexane ring makes it a valuable scaffold in the design of molecules that target specific protein binding pockets. Replacing flexible alkyl chains with a cyclohexane ring can reduce the entropic penalty of binding, leading to improved affinity. Furthermore, as a non-aromatic bioisostere of a phenyl ring, the cyclohexyl group offers more contact points for interaction with a target protein.[7]
A notable example is a bisamino derivative of β-Elemene, which incorporates a substituted cyclohexane ring. This compound has demonstrated potent anti-glioblastoma (GBM) activity at lower concentrations than the parent compound, β-Elemene.[8]
Signaling Pathway Modulation: An Illustrative Example
While a specific signaling pathway directly modulated by cis-1,4-Bis(aminomethyl)cyclohexane is not documented, the aforementioned bisamino derivative of β-Elemene provides a relevant example of how such a scaffold can exert its biological effects. This derivative was found to inhibit the growth of glioblastoma cells by downregulating the Yes-associated protein (YAP) signaling pathway.[8]
The YAP signaling pathway is a critical regulator of cell proliferation, apoptosis, and migration. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. The β-Elemene derivative was shown to suppress GBM growth in a xenograft model through the inactivation of YAP signaling.[8]
The diagram below illustrates the proposed mechanism of action for the β-Elemene derivative, which serves as a model for how a cis-1,4-bis(aminomethyl)cyclohexane-containing compound could potentially be designed to target a specific signaling pathway.
Conclusion
cis-1,4-Bis(aminomethyl)cyclohexane is a versatile chemical building block with significant potential in drug discovery and development. Its well-defined stereochemistry and rigid conformational properties make it an attractive scaffold for the design of novel therapeutics, particularly in the areas of oncology and as ligands for metal-based drugs. While detailed experimental protocols and in-depth biological studies of this specific compound are limited in publicly accessible literature, the success of related structures underscores the promise of the cyclohexane-diamine motif. Further research into the synthesis and biological evaluation of derivatives of cis-1,4-Bis(aminomethyl)cyclohexane is warranted to fully explore its therapeutic potential.
References
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US5789620A - Process for the preparation of 1,4-bis(aminomethyl) cyclohexane - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. 2,2’-((1R,3R,4S)-4-methyl-4-vinylcyclohexane-1,3-diyl) bis(prop-2-en-1-amine), a bisamino derivative of β-Elemene, inhibits glioblastoma growth through downregulation of YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
